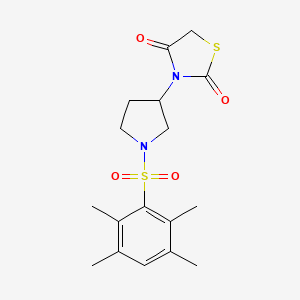
N-(4-ethylphenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-ethylphenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide, also known as EPPTC, is a compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. It belongs to the class of compounds known as thiophenes, which have been shown to possess a wide range of biological activities.
Wissenschaftliche Forschungsanwendungen
Heterocyclic Synthesis
The synthesis and investigation of heterocyclic compounds, such as thiophene dyes and derivatives, are crucial areas of research due to their potential applications in various fields including pharmaceuticals, materials science, and optoelectronics. For instance, thiophene-based compounds have been synthesized for enhanced nonlinear optical limiting, which is significant for protecting human eyes and optical sensors, as well as for stabilizing light sources in optical communications. The nonlinear absorption and optical limiting behavior of these compounds under laser excitation demonstrate their potential in photonic or optoelectronic devices (Anandan et al., 2018).
Polymer Solar Cells
Another application involves the use of thiophene-based conjugated polyelectrolytes as electron transport layers in inverted polymer solar cells. The introduction of these materials can substantially reduce the work function of indium tin oxide (ITO), facilitating electron extraction and decreasing exciton recombination at the active layer/cathode interface. This results in improved power conversion efficiency for the solar cells, highlighting the material's significance in enhancing renewable energy technologies (Hu et al., 2015).
Organic Electronics
Further, research into thiophene-based materials extends to organic electronics, where they are utilized for their electrochemical and electrochromic properties. These properties make them suitable for applications in electronic displays, sensors, and other devices that require materials capable of undergoing reversible color changes under an applied voltage. The synthesis of novel donor–acceptor type monomers and their polymers has shown promise in achieving materials with significant optical contrast and switching times, applicable in advanced electronic and photonic devices (Hu et al., 2013).
Antimicrobial Activity
Additionally, heterocyclic compounds derived from thiophene-2-carboxamide have been explored for their potential as antimicrobial agents. The design and synthesis of molecules with specific functional groups aim to target and inhibit the growth of various bacterial and fungal species, contributing to the development of new antibiotics and antibacterial drugs. This research is crucial in addressing the rising challenge of antimicrobial resistance (Ahmed, 2007).
Eigenschaften
IUPAC Name |
N-(4-ethylphenyl)-4-phenyl-3-pyrrol-1-ylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2OS/c1-2-17-10-12-19(13-11-17)24-23(26)22-21(25-14-6-7-15-25)20(16-27-22)18-8-4-3-5-9-18/h3-16H,2H2,1H3,(H,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVFZKKANHKMTML-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=C(C(=CS2)C3=CC=CC=C3)N4C=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(4-chlorobenzyl)-8-(4-fluorobenzoyl)-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-9(6H)-one](/img/structure/B2354820.png)
![2-((2-(azepan-1-yl)-2-oxoethyl)thio)-3-(4-fluorophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2354822.png)

![1-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-4-isobutylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2354826.png)


![3,5-dimethoxy-N-[3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzamide](/img/structure/B2354829.png)


![methyl 2-(2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamido)benzoate](/img/structure/B2354836.png)



